molecular formula C18H28F6N6OP2 B554699 PyBOP CAS No. 128625-52-5

PyBOP

Cat. No. B554699
M. Wt: 520.4 g/mol
InChI Key: VIAFLMPQBHAMLI-UHFFFAOYSA-N
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Description

PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is a peptide coupling reagent used in solid phase peptide synthesis . It is used as a substitute for the BOP reagent, avoiding the formation of the carcinogenic waste product HMPA .


Synthesis Analysis

PyBOP has been found as a good coupling reagent in the solid-phase synthesis of a tetrapeptide . It has also been used as a convenient activator for the synthesis of formamidines and nitriles from primary amides .


Molecular Structure Analysis

The molecular structure of PyBOP involves a benzotriazole moiety linked to a tripyrrolidinophosphonium group .


Chemical Reactions Analysis

PyBOP activates the C–OH bond of a tautomerizable heterocycle, allowing for subsequent functionalization with either a nucleophile through SNAr displacement or an organometallic through transition metal catalyzed cross coupling reaction .


Physical And Chemical Properties Analysis

PyBOP is a white crystalline substance with a molecular weight of 520.401 g/mol . Its chemical formula is C18H28F6N6OP2 .

Scientific Research Applications

Peptide Coupling

  • PyBOP is a peptide coupling reagent devoid of toxic by-products, making it safer for use in peptide bond formation (Coste, Le-Nguyen, & Castro, 1990). This property makes it a valuable tool in the synthesis of various peptides.

Synthesis of Peptide Nucleic Acid (PNA)

  • PyBOP is used in the synthesis of PNA oligomers, where it can form O4-phosphonium compounds of the nucleobase guanine. This facilitates the creation of C4-modified guanine-derived PNAs, a crucial step in the development of these novel molecules (Pritz, Wolf, Klemm, & Bienert, 2006).

Study of Reaction Mechanisms

  • PyBOP is used in infrared spectroscopy to study ester activation mechanisms in solid-phase supported chemical systems. This research helps in understanding the reaction pathways and kinetics involved in peptide synthesis (Pivonka, Palmer, & Gero, 1999).

Amidation of Glycopeptide Antibiotics

  • The coupling reagent PyBOP is widely used for synthesizing different peptide amides, especially in the context of glycopeptide antibiotics. This application is crucial in the modification and improvement of these antibiotics (Olsuf’eva, Solov’eva, Reznikova, Korolev, & Preobrazhenskaia, 2013).

Rapid Solution Synthesis of Peptides

  • PyBOP has been utilized in the rapid, continuous solution phase method for synthesizing peptides. This method is particularly effective for generating large amounts of shorter peptide fragments (Hφeg-Jensen, Jakobsen, & Holm, 1991).

Solid-Phase Synthesis of Tetrapeptides

Safety And Hazards

PyBOP is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, ensure adequate ventilation, and avoid breathing dust .

Future Directions

PyBOP is currently being used in the parameterisation and optimisation of battery models, utilising both Bayesian and frequentist approaches . This product is currently undergoing development, and users can expect the API to evolve with future releases .

properties

IUPAC Name

benzotriazol-1-yloxy(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6OP.F6P/c1-2-10-18-17(9-1)19-20-24(18)25-26(21-11-3-4-12-21,22-13-5-6-14-22)23-15-7-8-16-23;1-7(2,3,4,5)6/h1-2,9-10H,3-8,11-16H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAFLMPQBHAMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=CC=CC=C5N=N4.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28F6N6OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369209
Record name PyBOP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PyBOP

CAS RN

128625-52-5
Record name PyBOP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128625-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PyBOP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PYBOP
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Nvan-(N-Fmoc-2-n-decylaminoethyl) vancomycin (100 mg, 48 umol, 1.0 eq) was dissolved in 1 mL DMF and glucosamine hydrochloride was added (31 mg, 144 umol, 3.0 eq). The mixture was stirred vigorously for 30 minutes (the glucosamine hydrochloride did not fully dissolve), DIPEA (60 uL, 344 umol, 7.2 eq) was added and the mixture stirred vigorously for a further 30 minutes. A solution of benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP, 50 mg, 96 umol, 2.0 eq) and 1-hydroxybenzotriazole (14 mg, 104 umol, 2.2 eq) in 500 uL DMF was prepared. The PyBOP solution was added in 5 batches of 60 uL at intervals of 5 minutes to the vigorously stirred suspension of the other reaction components. The reaction was stirred an additional 30 minutes then precipitated into acetonitrile. The solid was collected by centrifugation, taken up in 1 mL N,N-dimethylformamide and treated with 200 uL piperidine for 30 minutes. Precipitation into ether was followed by centrifugation and the solid washed with acetonitrile. Reverse-phase preparative HPLC (10-70% acetonitrile in water containing 0.1% trifluoroacetic acid over 120 minutes) gave a compound of formula III where R15 is —CH2CH2—NH—(CH2)9CH3 and R22 is —N-(D-glucosamine as its trifluoroacetate salt.
Name
Quantity
500 μL
Type
solvent
Reaction Step One
[Compound]
Name
Nvan-(N-Fmoc-2-n-decylaminoethyl) vancomycin
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 μL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Solutions of each acid (RN) were prepared (1.08 mmol) in DMF (3 mL) (enough for 6 cartridges per acid). Solutions of PyBOP (3.74 g, 7.2 mmol) and HOBT (0.96 g, 7.2 mmol) in DMF (24 mL) were prepared. To each cartridge on a Bohdan block was added acid solution (0.5 niL, 0.18 mmol) according to product layout (6 cartridges of each of the 8 acids). To each cartridge was added the PyBOP/HOBT solution (0.5 mL, 0.078 g PYBOP, 0.15 mmol/0.02g HOBT, 0.15 mmol) and DIEA (0.052 mL, 0.30 mmol). The Bohdan block was agitated on a Bohdan shaker at 700-800 rpm for 1 h. A solution of amine was prepared (2.30 g, 7.2 mmol) in 24 mL of CH2Cl2. To each cartridge was added 0.5 mL of amine solution (0.48 g, 0.15 mmol). The Bohdan block was agitated on the Bohdan shaker at 700-800 rpm for 16 h. The reaction mixtures were drained into 48 well Robbin's blocks. Each cartridge was rinsed with 0.5 mL DMF into another 48 well Robbin's block. The reaction mixtures were concentrated in the Robbin's blocks under reduced pressure at 50° C. for 6 h in a Jouan centrifugal evaporator. Products were carried on crude to next reaction.
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step Two
Name
PyBOP HOBT
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.052 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0.5 mL
Type
reactant
Reaction Step Four
[Compound]
Name
per acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PyBOP
Reactant of Route 2
PyBOP
Reactant of Route 3
PyBOP
Reactant of Route 4
PyBOP
Reactant of Route 5
PyBOP
Reactant of Route 6
PyBOP

Citations

For This Compound
13,800
Citations
E Frérot, J Coste, A Pantaloni, MN Dufour, P Jouin - Tetrahedron, 1991 - Elsevier
The difficult coupling of α-aminoisobutyric acid (Aib) was carried out using PyBOP® and PyBroP in a comparative study with BOP and BroP. These reagents gave good results under …
Number of citations: 325 www.sciencedirect.com
J Coste, D Le-Nguyen, B Castro - Tetrahedron Letters, 1990 - Elsevier
PyBOP® (benzotriazolyloxy-tris[pyrrolidino]-phosphonium hexafluorophosphate), an analog of BOP where dimethylamino groups are replaced with pyrrolidino, is the only analog …
Number of citations: 996 www.sciencedirect.com
T Høeg-Jensen, MH Jakobsen, CE Olsen, A Holm - Tetrahedron letters, 1991 - Elsevier
… We have monitored the PyBOP promoted formation of Fmoc-Gly-v(CSNH)-Phe-OEt … and PyBOP is a relatively slow reaction. Complete disappearance of the 31P-signal from PyBOP took …
Number of citations: 40 www.sciencedirect.com
A Falchi, G Giacomelli, A Porcheddu, M Taddei - Synlett, 2000 - thieme-connect.com
… can be used as economical alternative to PyBOP. Several oligopeptides were prepared on a … products were always comparable with those obtained with PyBOP as the coupling agent. …
Number of citations: 82 www.thieme-connect.com
T Hφeg-Jensen, MH Jakobsen, A Holm - Tetrahedron Letters, 1991 - Elsevier
By using PyBOP® promoted coupling of Fmoc protected amino acids, and adopting the deprotection / washing procedure of the Fmoc Amino Acid Chloride Solution Technique (FAACST…
Number of citations: 33 www.sciencedirect.com
DS Bose, AV Narsaiah - Synthesis, 2001 - thieme-connect.com
… As part of our ongoing program on the synthesis and development of new methodologies in organic synthesis,15 we herein report a new, simple and efficient procedure for effecting …
Number of citations: 25 www.thieme-connect.com
S Pritz, Y Wolf, C Klemm, M Bienert - Tetrahedron letters, 2006 - Elsevier
… Especially, HATU 3 or PyBOP 4 is often used for the coupling … When using PyBOP or similar phosphonium compounds (… , 9 we used PyBOP activation for the above mentioned reasons. …
Number of citations: 22 www.sciencedirect.com
VA Litvinova, AS Gostev, AS Tikhomirov… - Tetrahedron, 2023 - Elsevier
In this study three independent synthetic approaches for fusing of oxo-bearing aza-heterocycles to the anthraquinone core were developed. In particular, quinoline-2-one, pyrimidine-4-…
Number of citations: 0 www.sciencedirect.com
IA Rivero, R Somanathan, LH Hellberg - Synthetic communications, 1995 - Taylor & Francis
… coupling agent PyBOP from tris [pyrrolidinol-phosphine oxide/ POC135, thus avoiding the toxic HMPA6,7. … Here we wish to report the use of this reagent in the synthesis of BOP …
Number of citations: 18 www.tandfonline.com
N Aguilar, A Moyano, MA Pericàs, A Riera - Synthesis, 1998 - thieme-connect.com
A new method for the protection of primary amines or amino alcohols as phthalimides is described. The phthaloyl group is selectively introduced under mild, anhydrous conditions by …
Number of citations: 14 www.thieme-connect.com

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